
1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C₉H₄F₄ It is characterized by the presence of a fluoro-substituted benzene ring and a trifluoropropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-4-iodobenzene with trifluoropropynyl lithium in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a temperature range of 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Addition: Electrophiles such as bromine or iodine in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Addition products with halogens or other electrophiles.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets through its functional groups. The fluoro and trifluoropropynyl groups can form strong interactions with enzymes, receptors, or other biomolecules, influencing their activity and pathways. These interactions can lead to various biological effects, making the compound a valuable tool in research.
Comparison with Similar Compounds
- 1-Fluoro-4-(trifluoromethyl)benzene
- 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene
- 1-Fluoro-4-(2-methyl-1-propen-1-yl)benzene
Comparison: 1-Fluoro-4-(trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both a fluoro group and a trifluoropropynyl group. This combination imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the trifluoropropynyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C9H4F4 |
|---|---|
Molecular Weight |
188.12 g/mol |
IUPAC Name |
1-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4F4/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H |
InChI Key |
NOTQKOYZFSFBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



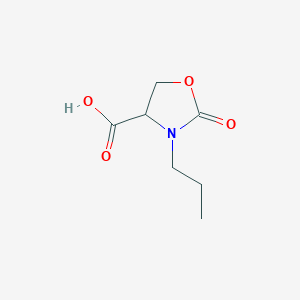


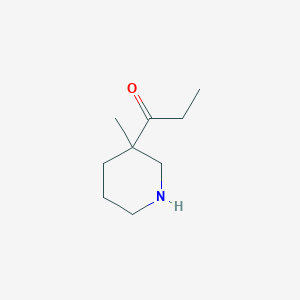
![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
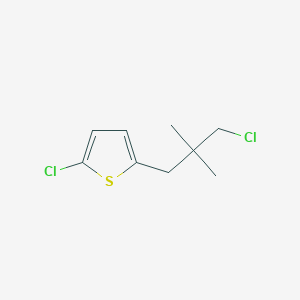
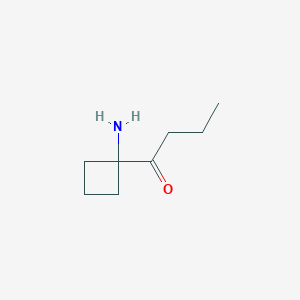
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
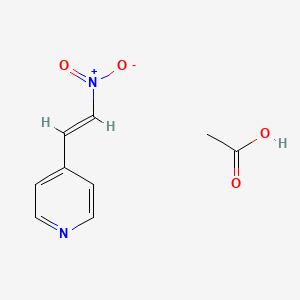
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
